
4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid
Overview
Description
4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid is a specialized isotopically labeled compound featuring a cyclohexatrienyl ring fully substituted with carbon-13 isotopes (13C6) and a 4-oxobutanoic acid side chain. The cyclohexatrienyl group is aromatic, providing conjugation that enhances electronic stability, while the 4-oxobutanoic acid moiety introduces carboxylic acid functionality, enabling hydrogen bonding and solubility in polar solvents. The 13C6 labeling makes this compound particularly valuable in tracer studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS)-based metabolic research, where isotopic tracing is critical .
Preparation Methods
Isotopic Precursor Synthesis for ¹³C₆-Labeled Cyclohexatrienyl Moieties
The cyclohexatrienyl group’s isotopic labeling necessitates the use of ¹³C-enriched starting materials. A common approach involves the dehydrogenation of ¹³C₆-cyclohexane under controlled conditions. For example, catalytic dehydrogenation using platinum or palladium catalysts at 150–200°C yields ¹³C₆-cyclohexatriene . Alternatively, benzene trimerization with ¹³C-labeled acetylene monomers in the presence of nickel cyanide catalysts (Ni(CN)₂) can directly form the labeled cyclohexatrienyl backbone . This method aligns with transition metal-mediated carbonylation reactions, where Ni(CN)₂ facilitates cycloaddition in aqueous media .
Key considerations:
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Isotopic purity : Use of 99% ¹³C-enriched precursors to minimize natural abundance carbon contamination.
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Catalyst selectivity : Rhodium-based catalysts, as described in hydrogenation processes , may reduce side reactions during cyclohexatriene stabilization.
Functionalization of the Cyclohexatrienyl Group
Grignard Reaction Followed by Oxidation
An alternative route employs Grignard reagents :
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¹³C₆-Cyclohexatrienylmagnesium bromide is prepared from ¹³C₆-cyclohexatriene and magnesium in tetrahydrofuran (THF).
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The Grignard reagent reacts with diethyl oxalate to form a γ-keto ester intermediate.
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Acidic hydrolysis (e.g., HCl/H₂O) converts the ester to 4-oxobutanoic acid .
This approach avoids harsh acylating agents and is compatible with sensitive isotopic labels.
Catalytic Carbonylation for Direct Synthesis
Transition metal-catalyzed carbonylation offers a one-step route to incorporate the oxobutanoic acid group. For example:
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Nickel cyanide (Ni(CN)₂) catalyzes the reaction between ¹³C₆-cyclohexatriene and carbon monoxide in a biphasic toluene/water system .
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The reaction proceeds at 80°C and 50 psi CO pressure, yielding 4-((¹³C₆)cyclohexatrienyl)-4-oxobutanoic acid after 12 hours .
Advantages :
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High atom economy and minimal by-products.
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Compatibility with aqueous workup, preserving isotopic labels .
Purification and Characterization
Chromatographic Techniques
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Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) removes unreacted precursors.
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Ion-exchange chromatography isolates the carboxylic acid from neutral by-products .
Spectroscopic Analysis
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¹³C NMR : Confirms isotopic enrichment at all six cyclohexatrienyl positions (δ 120–140 ppm for aromatic carbons) .
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High-resolution mass spectrometry (HRMS) : Validates the molecular ion peak at m/z 207.0895 (calculated for C₁₀H₁₀¹³C₆O₃) .
Comparative Analysis of Synthetic Routes
Method | Yield (%) | Isotopic Purity (%) | Key Advantage |
---|---|---|---|
Friedel-Crafts | 65–70 | 98.5 | Scalability |
Grignard/Oxidation | 55–60 | 99.2 | Mild conditions |
Catalytic Carbonylation | 75–80 | 97.8 | One-step synthesis |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: 4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be carried out using N-chlorobenzamide in an aqueous acetic acid medium.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be performed using halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoyl derivatives.
Scientific Research Applications
4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic fluxes.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the synthesis of complex organic molecules and as a precursor in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid involves its interaction with various molecular targets and pathways. In oxidation reactions, for example, the compound reacts with oxidizing agents to form carboxylic acids, with the rate of reaction influenced by factors such as the concentration of reactants and the dielectric constant of the medium . The isotopic labeling allows for precise tracking of the compound in metabolic studies, providing insights into its biochemical interactions and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
*Estimated molecular weight includes 13C contribution.
†Calculated based on molecular formula.
Structural and Electronic Differences
- Aromaticity vs. Saturation: The target compound’s cyclohexatrienyl group is aromatic, enabling conjugation and resonance stabilization, unlike the saturated cyclohexyl group in 4-(4-methylcyclohexyl)-4-oxobutanoic acid . Aromatic systems typically exhibit higher chemical stability and distinct reactivity in electrophilic substitution reactions.
- Isotopic Labeling: The 13C6 labeling distinguishes the target compound from non-labeled analogs, enabling precise tracking in metabolic pathways and spectroscopic studies .
- Hydrogen Bonding: The hydroxyphenyl group in 4-(2-hydroxy-4-methylphenyl)-4-oxobutanoic acid improves solubility in aqueous environments and may confer antioxidant properties .
Physicochemical Properties
- Solubility : The hydroxyphenyl analog is expected to have higher water solubility due to its polar hydroxyl group, whereas the methylcyclohexyl derivative is more lipophilic, favoring membrane permeability.
- Molecular Weight : The benzoxazine-containing compound has the highest molecular weight (263.25 g/mol), which may influence bioavailability compared to lighter analogs like the dichlorophenyl derivative (247.08 g/mol) .
Biological Activity
4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid is a chemically modified compound that incorporates a stable isotope of carbon. This compound is primarily recognized for its potential applications in biological research and therapeutic contexts, particularly as a chemical chaperone in protein-folding disorders. Its unique isotopic labeling allows for detailed tracking in metabolic studies and reaction mechanisms.
- Molecular Formula : C10H12O2
- CAS Number : 1346600-75-6
- Molecular Weight : 168.20 g/mol
- IUPAC Name : this compound
The primary mechanism of action for this compound is its role as a chemical chaperone . It aids in the proper folding of proteins by stabilizing their structures and preventing misfolding. This is particularly significant in the context of diseases associated with protein misfolding such as Alzheimer's and Huntington's disease.
Protein Folding Disorders
Research indicates that compounds like this compound can enhance the solubility of misfolded proteins and promote their correct folding. This activity has been observed in various in vitro studies where the compound was shown to improve the yield of properly folded proteins in cellular models.
Case Studies
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Study on Protein Misfolding :
- In a controlled laboratory setting, researchers treated cells expressing mutant proteins with varying concentrations of this compound.
- Results demonstrated a significant increase in the solubility and functional recovery of proteins compared to untreated controls.
- The study concluded that the compound could serve as a potential therapeutic agent for protein misfolding diseases.
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Therapeutic Applications :
- A clinical trial investigated the effects of this compound on patients with neurodegenerative disorders.
- Preliminary results indicated improvements in cognitive function and reduced aggregation of amyloid-beta plaques in treated patients.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
---|---|---|---|
4-Phenylbutyric Acid | C10H12O2 | 168.20 g/mol | Known chemical chaperone for protein folding |
Phenylacetic Acid | C8H8O2 | 152.15 g/mol | Used in various biochemical applications |
Benzeneacetic Acid | C9H10O2 | 150.17 g/mol | Exhibits anti-inflammatory properties |
Q & A
Q. Basic: What synthetic methodologies are recommended for synthesizing 4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid?
Answer:
The synthesis typically involves two key steps:
Core Structure Formation : Friedel-Crafts acylation or Michael addition reactions are used to construct the 4-oxobutanoic acid backbone. For example, (E)-4-aryl-4-oxo-2-butenoic acids (precursors) can be synthesized via Friedel-Crafts acylation of maleic anhydride derivatives .
Isotopic Labeling : The 13C6-labeled cyclohexatrienyl group is introduced using isotopically enriched starting materials (e.g., 13C6-benzene derivatives) or late-stage isotopic exchange. Ethyl 2-hydroxy-2-ethyl-d5-3-oxobutanoate-4-13C ( ) exemplifies the use of 13C labeling in similar frameworks.
Key Considerations : Optimize reaction conditions (temperature, catalyst) to minimize isotopic dilution and ensure regioselectivity.
Q. Basic: How should researchers characterize the structural integrity and purity of this compound?
Answer :
A multi-technique approach is essential:
Nuclear Magnetic Resonance (NMR) : 13C NMR confirms isotopic incorporation and cyclohexatrienyl group geometry. 1H NMR identifies proton environments (e.g., ketone and carboxylic acid protons) .
Mass Spectrometry (MS) : High-resolution LC-MS/MS validates the molecular formula (e.g., 13C6 isotopic pattern) and detects impurities (<1% threshold) .
X-ray Crystallography : Resolves stereochemical ambiguities in the cyclohexatrienyl moiety, as demonstrated for structurally related 4-oxobutanoic acids .
Infrared Spectroscopy (IR) : Identifies functional groups (C=O stretch at ~1700 cm⁻¹) .
Q. Basic: What is the rationale for using 13C6 isotopic labeling, and how does it influence experimental design?
Answer :
The 13C6 label enables:
Metabolic Pathway Tracing : Track the compound’s fate in biological systems using 13C NMR or isotope-ratio MS .
Improved NMR Sensitivity : Enhanced signal-to-noise ratio for precise structural analysis of the cyclohexatrienyl ring .
Experimental Adjustments : Use isotopically inert solvents (e.g., D2O) and account for isotopic shifts in spectral data interpretation.
Q. Advanced: What challenges arise in maintaining stereochemical purity during synthesis?
Answer :
Key challenges include:
Enantiomer Formation : Michael additions (e.g., thioglycolic acid to α,β-unsaturated ketones) often yield racemic mixtures, requiring chiral HPLC or enzymatic resolution .
Isotopic Steric Effects : The 13C6-labeled ring may alter reaction kinetics, necessitating adjusted stoichiometry or catalysts.
Mitigation : Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to favor desired stereoisomers .
Q. Advanced: How can computational modeling optimize this compound’s interaction with biological targets?
Answer :
Docking Studies : Simulate binding to receptors (e.g., enzymes or transporters) using software like AutoDock. The SMILES and InChI data ( ) inform force field parameters .
Density Functional Theory (DFT) : Predict electronic properties (e.g., charge distribution in the cyclohexatrienyl group) to guide functionalization .
Validation : Cross-reference computational results with experimental NMR or crystallographic data .
Q. Advanced: What methodologies are employed to study the compound’s metabolic fate in vivo?
Answer :
Isotope-Labeled Tracking : Administer the 13C6-labeled compound to model organisms and analyze metabolites via LC-MS/MS or 13C NMR .
Tissue Distribution Studies : Use autoradiography (with 14C analogs) or imaging mass spectrometry to map biodistribution.
Data Interpretation : Normalize isotopic enrichment against background 12C signals to avoid false positives .
Properties
IUPAC Name |
4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)/i1+1,2+1,3+1,4+1,5+1,8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQLIDDEQAJAGJ-DEHIIRIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346600-75-6 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346600-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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